molecular formula C22H24N2O4S B2402713 3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 381681-05-6

3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2402713
CAS No.: 381681-05-6
M. Wt: 412.5
InChI Key: IZEMRLXYHDQAKF-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one family, characterized by a five-membered lactam ring with substituents at positions 1, 3, 4, and 3. Key structural features include:

  • 1-(2-Morpholinoethyl) group: Enhances solubility and modulates pharmacokinetics via the morpholine moiety .
  • 5-(p-Tolyl) group: A hydrophobic substituent that may enhance membrane permeability .
  • 3-Hydroxy group: Contributes to hydrogen bonding and metal coordination .

Properties

IUPAC Name

4-hydroxy-2-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-15-4-6-16(7-5-15)19-18(20(25)17-3-2-14-29-17)21(26)22(27)24(19)9-8-23-10-12-28-13-11-23/h2-7,14,19,26H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEMRLXYHDQAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with the molecular formula C22H24N2O4S and a molecular weight of 412.5 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrole core substituted with a morpholinoethyl group, a thiophene-2-carbonyl moiety, and a p-tolyl group. The presence of these functional groups is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC22H24N2O4S
Molecular Weight412.5 g/mol
PurityTypically ≥ 95%

Antitumor Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor activity. For instance, thiazolidinones and other related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Case Study:
In one study, the compound was tested against glioblastoma multiforme cells. The results demonstrated a dose-dependent decrease in cell viability, suggesting that the compound may inhibit tumor growth effectively .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis pathways. Further research is required to evaluate the specific antimicrobial spectrum of this compound.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest: Evidence suggests that it can cause cell cycle arrest at various phases, particularly G1/S phase.

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Cytotoxicity: Studies indicate that the compound exhibits cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutics.
  • Selectivity: Preliminary data suggest that it may selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.
  • Synergistic Effects: When combined with other chemotherapeutic agents, it may enhance the overall efficacy through synergistic mechanisms.

Comparison with Similar Compounds

Substituent Variations at Position 1

The morpholinoethyl group distinguishes the target compound from analogs with alternative substituents:

Compound Position 1 Substituent Key Properties Reference
Target Compound 2-Morpholinoethyl Enhanced solubility, moderate logP (~2.5)
3-Hydroxy-1-(1,3,4-thiadiazol-2-yl)-... 1,3,4-Thiadiazol-2-yl Higher rigidity, potential kinase inhibition
1-Cyclohexyl-... (Compound 36) Cyclohexyl Increased hydrophobicity (logP ~3.1)
1-Benzyl-... (Compound 37) Benzyl Aromatic stacking, higher molecular weight

Impact: The morpholinoethyl group improves water solubility compared to cyclohexyl or benzyl analogs, making the target compound more suitable for aqueous formulations.

Variations at Position 4

The thiophene-2-carbonyl group is critical for electronic and steric effects:

Compound Position 4 Substituent Biological Relevance Reference
Target Compound Thiophene-2-carbonyl Potential protease inhibition (e.g., matriptase)
4-(Furan-2-carbonyl)-... Furan-2-carbonyl Reduced electron density; lower bioactivity
4-Benzoyl-... Benzoyl Broader π-π interactions

Impact : Thiophene’s sulfur atom may enhance binding to metalloenzymes compared to furan or benzoyl groups .

Substituent Differences at Position 5

The p-tolyl group is compared to other aryl/hydrophobic groups:

Compound Position 5 Substituent Physicochemical Impact Reference
Target Compound p-Tolyl Balanced hydrophobicity (clogP ~2.8)
5-(Pyridin-3-yl)-... Pyridin-3-yl Increased polarity (clogP ~1.9)
5-(3-Methoxyphenyl)-... (Compound 38) 3-Methoxyphenyl Enhanced H-bonding capacity

Impact : The p-tolyl group optimizes lipophilicity for cell membrane penetration without excessive hydrophobicity.

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